Glycerol-2-nitrate
Overview
Description
Synthesis Analysis
Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves a reaction where glycerol is treated with nitric acid, potentially yielding various nitrated products depending on the reaction conditions such as temperature, acid concentration, and the presence of catalysts. Astuti et al. (2014) discussed kinetic modeling of glycerol nitration, emphasizing the differential reactivity of primary and secondary hydroxyl groups in glycerol towards nitration, which affects the formation of mono-, di-, and tri-nitrated glycerol derivatives (Astuti et al., 2014).
Molecular Structure Analysis
The molecular structure of glycerol-2-nitrate includes a glycerol backbone with one of the hydroxyl groups replaced by a nitrate ester functional group. This modification significantly alters the chemical behavior of the molecule compared to the parent glycerol. The presence of the nitrate group introduces additional complexity into the molecule's reactivity and interactions with other chemical species.
Chemical Reactions and Properties
Glycerol-2-nitrate can undergo various chemical reactions typical of nitrate esters, including decomposition and reactions with nucleophiles. The nitrate group can potentially act as a leaving group in nucleophilic substitution reactions or participate in condensation reactions. The reactivity of glycerol-2-nitrate is also influenced by the presence of the remaining hydroxyl groups, which can undergo typical alcohol chemistry such as esterification and etherification.
Physical Properties Analysis
The physical properties of glycerol-2-nitrate, such as melting point, boiling point, and solubility, would be influenced by the introduction of the nitrate ester group. This group can affect the compound's polarity, hydrogen bonding ability, and overall molecular geometry, which in turn affect its physical state, solubility in various solvents, and volatility.
Chemical Properties Analysis
Chemically, glycerol-2-nitrate behaves as an ester and an alcohol. Its chemical properties are characterized by the reactivity of the nitrate ester group and the hydroxyl groups. The nitrate group can participate in reactions typical of nitrates, such as reduction and denitration, while the hydroxyl groups can engage in reactions typical of alcohols, including dehydration and reaction with carboxylic acids to form esters.
- Kinetic Modeling of Nitration of Glycerol by Astuti et al. (2014) provides insights into the nitration process and the factors affecting it. (Astuti et al., 2014).
Scientific Research Applications
Nitrate Tolerance and Endothelial Function
- Studies on glycerol trinitrate (GTN) and other organic nitrates have revealed important insights into nitrate tolerance and endothelial function. Nitrate tolerance, the reduction in drug efficacy after continuous use, is a key factor limiting the effectiveness of these drugs. This phenomenon involves complex interactions between the vasculature, neurohormones, and free radicals. Increased vascular superoxide anion production and its interactions with nitric oxide, the active metabolite of GTN, are central to understanding nitrate tolerance (Gori & Parker, 2002).
Pharmacodynamics and Mechanisms of Action
- The pharmacodynamics of nitrates like GTN involve complex pathways. The primary action is smooth muscle relaxation leading to vasodilation. This process involves the conversion of organic nitrates into reactive intermediates like nitric oxide and s-nitrosothiols, which activate guanylate cyclase to produce cyclic guanosine monophosphate. This mechanism is vital for understanding the therapeutic applications of nitrates in cardiovascular conditions (McVeigh, Brennan, Hayes, & Johnston, 2004).
Nitroglycerin Bioactivation and Nitrate Tolerance
- The bioactivation of nitroglycerin (GTN) and the development of tolerance to nitrates are significant areas of research. Despite being used clinically for over a century, the exact mechanisms of action for these drugs remain somewhat elusive. Recent studies have focused on mitochondrial aldehyde dehydrogenase (ALDH2) and its role in GTN biotransformation, which is crucial for understanding the pharmacology of nitroglycerin (Mayer & Beretta, 2008).
Novel Antioxidant NO-Donor Organic Nitrates
- Research on new synthesized organic nitrates with antioxidant properties has provided insights into overcoming nitrate tolerance. These compounds interact differently with the ALDH-2 enzyme involved in bioactivation, highlighting the role of oxidative stress in nitrate tolerance. This research could pave the way for more effective nitrate-based therapies with reduced tolerance development (Marini, Giorgis, Leporati, Rolando, Chegaev, Lazzarato, Bertinaria, Vincenti, & Di Stilo, 2022).
Nitroglycerin Chemistry and Therapy
- Understanding the chemistry of organic nitrates, such as nitroglycerin, is critical for their therapeutic application. The vasodilatory mechanism involves the activation of guanylate cyclase, but the exact chemical reactions underlying this process are not fully understood. This gap in knowledge presents challenges and opportunities for further research in nitrate therapy (Thatcher, 1999).
Safety And Hazards
Future Directions
Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBMMOLPVKAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211031 | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol-2-nitrate | |
CAS RN |
620-12-2 | |
Record name | Glycerol 2-mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol-2-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 620-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 2-NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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